molecular formula C10H8N2O2S B13102126 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B13102126
M. Wt: 220.25 g/mol
InChI Key: RDWMGXJOWRSBTR-UHFFFAOYSA-N
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Description

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol . This compound is known for its unique structure, which includes a thioxo group and a phthalazine ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methylphthalic anhydride with thiourea, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols, and the reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thioxo group and the phthalazine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of both a thioxo group and a phthalazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The thioxo group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-methyl-4-sulfanylidenephthalazine-1-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-12-9(15)7-5-3-2-4-6(7)8(11-12)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

RDWMGXJOWRSBTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C2=CC=CC=C2C(=N1)C(=O)O

Origin of Product

United States

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